molecular formula C15H17BrN2O2 B7555440 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide

2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide

Cat. No. B7555440
M. Wt: 337.21 g/mol
InChI Key: DTZCEBONGIKSOE-UHFFFAOYSA-N
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Description

2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide, also known as BFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits.

Scientific Research Applications

2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease and Parkinson's disease research, 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been studied for its potential neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In neurodegenerative diseases, 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage.
Biochemical and Physiological Effects:
2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been shown to induce apoptosis and inhibit cell growth. In neurodegenerative diseases, 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage. 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide has also been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide is its potential therapeutic benefits in various diseases. However, there are also limitations to using 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide in lab experiments. 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects. Additionally, the synthesis method of 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide is complex and may be difficult to reproduce in a lab setting.

Future Directions

There are several future directions for research on 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide. One area of research could focus on optimizing the synthesis method of 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide to make it more accessible for lab experiments. Another area of research could focus on further understanding the mechanisms of action of 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide in cancer and neurodegenerative diseases. Additionally, more research is needed to evaluate the safety and potential side effects of 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide.

Synthesis Methods

2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide can be synthesized through a multi-step process starting with the reaction of 5-bromofurfural with methylamine to form 5-bromo-2-(methylamino) furan. This intermediate is then reacted with N-methyl-2-phenylpropanamide in the presence of a catalyst to form 2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide.

properties

IUPAC Name

2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-15(17,11-6-4-3-5-7-11)14(19)18(2)10-12-8-9-13(16)20-12/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZCEBONGIKSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N(C)CC2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide

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